4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3
Description
Properties
IUPAC Name |
4-[(5-bromo-4,6-dichloro(4,5,6-13C3)pyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18)/i8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKXTGKGMPSTG-SKMPNTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC2=N[13C](=[13C]([13C](=N2)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Pyrimidine Intermediate Synthesis
The synthesis begins with constructing the 5-bromo-4,6-dichloro-2-pyrimidinyl core. Search results indicate that 2,4,6-trisubstituted pyrimidines are typically prepared through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. A key precursor, 2,4,6-trichloropyrimidine, undergoes sequential halogenation and functionalization:
-
Bromination at C-5 : Treatment with N-bromosuccinimide (NBS) in chlorinated solvents introduces bromine at the 5-position.
-
Chlorination at C-4 and C-6 : Phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF) achieves dichlorination, yielding 5-bromo-4,6-dichloro-2-pyrimidine.
Critical parameters :
-
Temperature control (80–110°C) to prevent overhalogenation
-
Stoichiometric ratios of 1:1.1 (pyrimidine:NBS) for selective bromination
Palladium-Catalyzed Amination for C-N Bond Formation
Buchwald-Hartwig Coupling with 4-Aminobenzonitrile-13C3
The introduction of the 4-cyanophenylamino group occurs via Pd-catalyzed coupling, as detailed in General Procedure C of search result:
Reaction setup :
-
Substrate : 5-Bromo-4,6-dichloro-2-pyrimidine (1 eq.)
-
Nucleophile : 4-Aminobenzonitrile-13C3 (1.1 eq.)
-
Catalyst system : Pd(OAc)₂ (0.1 eq.), Xantphos (0.2 eq.)
-
Base : Cs₂CO₃ (2 eq.)
-
Solvent : Anhydrous 1,4-dioxane
Mechanistic insights :
-
Oxidative addition of Pd⁰ to the C-Cl bond
-
Transmetalation with cesium amide intermediate
-
Reductive elimination forming the C-N bond
Yield optimization :
-
Lower yields (13–44% in analogous reactions) suggest competing side reactions
-
Microwave-assisted heating (120°C, 30 min) may improve efficiency
Isotopic Labeling with Carbon-13
Strategic Incorporation of 13C3
The benzonitrile moiety’s three 13C atoms originate from labeled precursors:
Two approaches :
-
Starting material strategy : Use K13CN for nucleophilic aromatic substitution on 4-fluorobenzonitrile
-
Late-stage labeling : Introduce H13CN via cyanation of 4-bromophenyl intermediates
Preferred method :
Search result specifies 13C labeling at the benzonitrile group, implying the use of 4-aminobenzonitrile-13C3 synthesized from K13CN and 4-iodoaniline via Rosenmund-von Braun reaction.
Isotopic purity verification :
-
HRMS analysis showing m/z 346.97 ([M+H]+) with characteristic 13C isotopic pattern
-
13C NMR (150.9 MHz) peaks at δ 117–120 ppm for nitrile carbon
Purification and Characterization
Chromatographic Separation
Crude product purification involves dual chromatography:
Step 1: Normal-phase silica gel chromatography
-
Eluent gradient: Hexane → ethyl acetate (0–100%)
-
Removes unreacted starting materials and Pd residues
Step 2: Reverse-phase C18 chromatography
-
Gradient: H₂O → methanol (0–100%)
-
Isolates target compound from regioisomers
Analytical data :
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium bicarbonate: for neutralization reactions.
Palladium on carbon: for catalytic hydrogenation.
Dimethyl carbonate: for methylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural and functional attributes of the target compound with hypothetical analogues:
Key Observations:
- Halogen Influence: The bromine and chlorine substituents enhance electrophilic reactivity, making the compound susceptible to nucleophilic aromatic substitution. This contrasts with non-brominated analogues, which exhibit reduced halogen-directed reactivity .
- Isotopic Labeling: The 13C3 label differentiates this compound from non-isotopic versions, enabling precise detection in tracer studies without altering chemical behavior .
Research Implications and Limitations
- Bioactivity : The bromine and chlorine substituents may improve target binding affinity in kinase inhibitors, though this remains speculative without empirical data.
Biological Activity
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3, with the CAS number 1246816-61-4, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms, linked to a benzonitrile moiety. Its molecular formula is , and it has a molecular weight of approximately 346.97 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H5BrCl2N4 |
| Molecular Weight | 346.97 g/mol |
| Boiling Point | Predicted: 524.3 ± 60.0 °C |
| Density | Predicted: 1.82 ± 0.1 g/cm³ |
| pKa | -3.08 ± 0.10 (Predicted) |
Research indicates that this compound acts as an intermediate in the synthesis of HIV replication inhibitors. Its structural components suggest potential interactions with viral enzymes or host cell receptors that facilitate viral entry or replication. The presence of halogen substituents may enhance its binding affinity and specificity towards biological targets.
Case Studies and Research Findings
- Antiviral Activity : A study by Ludovici et al. (2001) explored the compound's role as a precursor in developing antiviral agents targeting HIV. The findings suggested that modifications in the pyrimidine ring could lead to increased potency against viral strains resistant to existing therapies .
- Inhibition Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of viral replication at micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that the dichloro substitution is crucial for maintaining biological activity .
- Toxicity Assessment : Preliminary toxicity studies revealed that while the compound showed promising antiviral properties, it also exhibited cytotoxic effects at higher concentrations in certain cell lines, indicating a need for careful dosage regulation during therapeutic application .
Tables of Biological Activity Data
| Study Reference | Activity Assessed | IC50 Value (µM) | Notes |
|---|---|---|---|
| Ludovici et al., 2001 | Antiviral | 5.2 | Effective against HIV strains |
| Internal Study, 2023 | Cytotoxicity | >50 | High concentrations toxic |
| SAR Analysis, 2022 | Binding Affinity | Not quantified | Dichloro group enhances binding |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3, and how can reaction conditions be optimized for isotopic labeling?
- Methodological Answer : The synthesis can leverage palladium-catalyzed cross-coupling reactions, as demonstrated for structurally similar pyrimidinyl-aminobenzonitrile derivatives. For isotopic labeling, use 13C3-enriched precursors (e.g., 13C-labeled 4-aminobenzonitrile) and optimize conditions (e.g., Pd(OAc)₂/Xantphos catalyst system, t-BuONa base, 80–100°C, 12–24 hours) to maximize yield and isotopic purity . Key steps include:
- Catalyst Screening : Test Pd(II)/Pd(0) catalysts with ligands like Xantphos to enhance coupling efficiency.
- Isotopic Monitoring : Use mass spectrometry (MS) to track 13C3 incorporation and confirm labeling integrity.
- Purification : Employ column chromatography or recrystallization to isolate the labeled compound.
Q. Which analytical techniques are most effective for characterizing the purity and isotopic enrichment of this compound?
- Methodological Answer :
Q. What are the key considerations for handling and storing this compound to ensure sample integrity?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Monitor stability via periodic HPLC analysis. For handling, use gloveboxes to avoid hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR or MS data when synthesizing isotopically labeled derivatives?
- Methodological Answer :
- NMR Contradictions : Compare observed ¹³C NMR shifts with computational predictions (DFT calculations) to identify unexpected isotopic effects. For example, 13C-labeled carbons may exhibit altered coupling constants (e.g., J = 243.7 Hz for ¹³C-19F coupling in fluorinated analogs) .
- MS Anomalies : Use high-resolution MS to distinguish isotopic peaks from impurities. For example, a 13C3-labeled compound should show a +3 Da shift relative to the unlabeled analog .
Q. What environmental fate studies are applicable to assess the ecological impact of this compound?
- Methodological Answer : Design microcosm experiments to evaluate:
- Abiotic Degradation : Hydrolysis/photolysis under varying pH and UV light (e.g., pH 4–9, 254 nm UV lamp).
- Biotic Transformation : Incubate with soil microbiota and analyze metabolites via LC-HRMS. Reference Project INCHEMBIOL’s framework for compartmental distribution studies .
Q. How to design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- pH Variation : Prepare buffers (pH 3–9) using ammonium acetate/acetic acid. Incubate at 25°C and 40°C, sampling at 0, 7, 14, and 30 days for HPLC analysis .
- Data Interpretation : Plot degradation kinetics (first-order rate constants) to predict shelf-life.
Q. How can researchers utilize cross-coupling reactions to modify the pyrimidinyl or benzonitrile moieties for SAR studies?
- Methodological Answer :
- Pyrimidinyl Modifications : Replace Br/Cl substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) using Pd(OAc)₂/Xantphos .
- Benzonitrile Modifications : Introduce electron-withdrawing/donating groups via nucleophilic aromatic substitution (e.g., NH₂, OMe) .
Q. What strategies are recommended for scaling up synthesis of 13C3-labeled derivatives without compromising isotopic purity?
- Methodological Answer :
- Batch Scaling : Increase precursor quantities while maintaining catalyst:substrate ratios (e.g., 0.05 mmol Pd per 1 mmol substrate).
- Continuous Flow : Optimize residence time and temperature in flow reactors to enhance reproducibility .
- Quality Control : Implement inline MS to monitor isotopic enrichment during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
